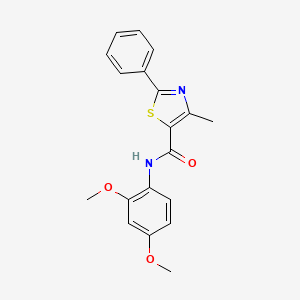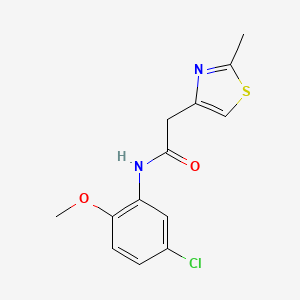![molecular formula C19H15N7O2 B11376934 8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11376934.png)
8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This intriguing compound belongs to the class of heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-ones . Let’s break down its structure:
Chemical Formula: CHNO
Molecular Weight: 403.4 g/mol
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, we can explore general strategies. Researchers might employ multistep syntheses involving cyclization reactions, aromatic substitutions, and ring closures.
Industrial Production:: Unfortunately, industrial-scale production methods remain scarce in the literature. academic research often informs industrial processes, so further investigation is warranted.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions could yield reduced derivatives.
Substitution: Aromatic substitution reactions (e.g., electrophilic aromatic substitution) may modify the phenyl rings.
Other Reactions: Further exploration is needed to uncover additional reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Lewis acids (e.g., AlCl) for electrophilic aromatic substitution.
Major Products:: The specific products resulting from these reactions would depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers may use this compound as a building block for more complex molecules.
Catalysis: It could serve as a catalyst or ligand in transition metal-catalyzed reactions.
Drug Discovery: Investigate its potential as a drug scaffold or pharmacophore.
Biological Activity: Explore its interactions with biological targets (e.g., receptors, enzymes).
Materials Science: Assess its properties for use in materials, sensors, or optoelectronics.
Mechanism of Action
The precise mechanism remains elusive, but it likely involves interactions with specific cellular targets. Further studies are essential to unravel its effects.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to 8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one . Highlighting its uniqueness will require deeper exploration.
Properties
Molecular Formula |
C19H15N7O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C19H15N7O2/c1-28-13-9-5-8-12(10-13)17-14-15(11-6-3-2-4-7-11)21-22-18(27)16(14)20-19-23-24-25-26(17)19/h2-10,17H,1H3,(H,22,27)(H,20,23,25) |
InChI Key |
DSUSSEBBUUVOFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)NN=C3C4=CC=CC=C4)NC5=NN=NN25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11376856.png)
![5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11376859.png)
![4,6-dimethyl-N-(2-methylphenyl)-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B11376860.png)
![1-(4-Chlorophenyl)-3-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)urea](/img/structure/B11376869.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11376871.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11376897.png)
![2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11376903.png)
![N-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11376907.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11376915.png)
![5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11376921.png)
![2-nitro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B11376928.png)
![N-{5-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11376930.png)
